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Compound of Interest

Compound Name: 4-Propylbenzenesulfonyl chloride

Cat. No.: B128828 Get Quote

This technical guide provides an in-depth analysis of the spectral data for 4-
propylbenzenesulfonyl chloride (C₉H₁₁ClO₂S), a key intermediate in organic synthesis.

Aimed at researchers, scientists, and professionals in drug development, this document offers

a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Understanding these spectral signatures is paramount for confirming

the molecule's identity, purity, and structural integrity during synthetic processes.

Molecular Structure and Spectroscopic Overview
4-Propylbenzenesulfonyl chloride is an aromatic sulfonyl chloride. Its structure, consisting of

a benzene ring substituted with a propyl group and a sulfonyl chloride functional group at the

para position, gives rise to a unique and predictable spectroscopic fingerprint. This guide will

dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a comprehensive characterization of

this compound.

Molecular Formula: C₉H₁₁ClO₂S[1]

Molecular Weight: 218.70 g/mol [1]

Structure:

Caption: Molecular structure of 4-Propylbenzenesulfonyl chloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 4-propylbenzenesulfonyl chloride, both ¹H and ¹³C NMR provide critical

information for structural confirmation.

¹H NMR Spectroscopy
Experimental Protocol: A sample of 4-propylbenzenesulfonyl chloride is dissolved in a

deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of

tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is then acquired on a

spectrometer operating at a frequency of 300 MHz or higher.

Expected ¹H NMR Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.85 Doublet 2H
Aromatic protons

ortho to -SO₂Cl

~7.35 Doublet 2H
Aromatic protons

meta to -SO₂Cl

~2.65 Triplet 2H
-CH₂- attached to the

benzene ring

~1.65 Sextet 2H
-CH₂- of the propyl

group

~0.95 Triplet 3H
-CH₃ of the propyl

group

Interpretation:

The aromatic region of the spectrum is expected to show a characteristic AA'BB' system, which

often appears as two distinct doublets for a para-substituted benzene ring. The protons ortho to

the electron-withdrawing sulfonyl chloride group are deshielded and appear at a lower field

(~7.85 ppm) compared to the protons meta to this group (~7.35 ppm).
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The aliphatic region reveals the structure of the propyl group. The methylene (-CH₂-) protons

adjacent to the aromatic ring are deshielded by the ring current and appear as a triplet around

2.65 ppm due to coupling with the adjacent methylene group. The middle methylene protons of

the propyl chain appear as a sextet around 1.65 ppm, being coupled to both the adjacent

methylene and methyl groups. Finally, the terminal methyl (-CH₃) protons appear as a triplet at

approximately 0.95 ppm, the highest field signal, due to coupling with the neighboring

methylene group. This pattern is consistent with what is observed for the propyl group in similar

structures like propylbenzene.[2]

¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample

prepared for ¹H NMR analysis. A proton-decoupled spectrum is obtained to simplify the signals

to single lines for each unique carbon atom.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment

~148 Quaternary aromatic carbon attached to -SO₂Cl

~145
Quaternary aromatic carbon attached to the

propyl group

~129 Aromatic CH carbons ortho to -SO₂Cl

~127 Aromatic CH carbons meta to -SO₂Cl

~38 -CH₂- attached to the benzene ring

~24 -CH₂- of the propyl group

~13 -CH₃ of the propyl group

Interpretation:

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven

unique carbon environments in the molecule. The two quaternary carbons of the benzene ring,

one attached to the sulfonyl chloride group and the other to the propyl group, will appear at the
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lowest field in the aromatic region (~145-148 ppm). The four aromatic CH carbons will give rise

to two signals around 127-129 ppm. The aliphatic carbons of the propyl group will be observed

at a much higher field, with the carbon attached to the ring appearing around 38 ppm, the

middle methylene carbon at approximately 24 ppm, and the terminal methyl carbon at about 13

ppm. This is in line with the expected chemical shifts for a propyl-substituted benzene ring.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: The IR spectrum of 4-propylbenzenesulfonyl chloride, which is a

liquid at room temperature, can be obtained using Attenuated Total Reflectance (ATR) or by

placing a thin film of the sample between two salt plates (e.g., NaCl or KBr). The spectrum is

typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H stretch Aromatic

~2960-2850 C-H stretch Aliphatic (propyl group)

~1600, 1480 C=C stretch Aromatic ring

~1375 S=O asymmetric stretch Sulfonyl chloride

~1180 S=O symmetric stretch Sulfonyl chloride

~820 C-H out-of-plane bend 1,4-disubstituted benzene

~580 S-Cl stretch Sulfonyl chloride

Interpretation:

The IR spectrum of 4-propylbenzenesulfonyl chloride will be dominated by strong

absorptions characteristic of the sulfonyl chloride group. The asymmetric and symmetric

stretching vibrations of the S=O bonds are expected to appear as two strong bands around
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1375 cm⁻¹ and 1180 cm⁻¹, respectively. These are highly diagnostic for the sulfonyl chloride

functionality.[4] The presence of the aromatic ring is confirmed by the C-H stretching vibrations

above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1480 cm⁻¹ region. The aliphatic

propyl group will show C-H stretching absorptions just below 3000 cm⁻¹. Furthermore, the

substitution pattern of the benzene ring is indicated by the C-H out-of-plane bending vibration

around 820 cm⁻¹, which is characteristic of a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure.

Experimental Protocol: The mass spectrum is typically obtained using a gas chromatograph

coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The sample is injected

into the GC, where it is vaporized and separated from any impurities. It then enters the mass

spectrometer, where it is ionized and fragmented.

Expected Mass Spectrometry Data:

m/z Ion

218/220 [M]⁺ (Molecular ion)

183 [M - Cl]⁺

119 [C₉H₁₁]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Interpretation:

The mass spectrum of 4-propylbenzenesulfonyl chloride is expected to show a molecular

ion peak [M]⁺ at m/z 218, with a smaller [M+2]⁺ peak at m/z 220 in an approximate 3:1 ratio,

which is characteristic of the presence of a single chlorine atom. The most prominent peaks in

the mass spectrum reported in the PubChem database are at m/z 183, 119, and 91.[1]

The peak at m/z 183 corresponds to the loss of a chlorine radical from the molecular ion. The

peak at m/z 119 is likely due to the loss of the entire sulfonyl chloride group, resulting in a
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propylbenzene cation. A subsequent rearrangement and fragmentation of the propylbenzene

cation can lead to the formation of the highly stable tropylium ion at m/z 91.

[C₉H₁₁SO₂Cl]⁺˙
m/z = 218/220

[C₉H₁₁SO₂]⁺
m/z = 183

- •Cl [C₉H₁₁]⁺
m/z = 119

- SO₂ [C₇H₇]⁺
m/z = 91

- C₂H₄

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 4-propylbenzenesulfonyl chloride in EI-MS.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and

unequivocal method for the structural characterization of 4-propylbenzenesulfonyl chloride.

The data presented in this guide, derived from established spectroscopic principles and

available database information, serves as a reliable reference for scientists engaged in the

synthesis and analysis of this important chemical compound. Adherence to the outlined

experimental protocols and a thorough understanding of the spectral interpretations are crucial

for ensuring the quality and identity of 4-propylbenzenesulfonyl chloride in research and

development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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